

# Spectroscopic Data of 5-Bromo-4-methoxypicolinonitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Bromo-4-methoxypicolinonitrile

Cat. No.: B1528941

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## Introduction

**5-Bromo-4-methoxypicolinonitrile** is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the interplay of the electron-withdrawing nitrile and bromine substituents and the electron-donating methoxy group on the pyridine ring, make it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-4-methoxypicolinonitrile**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry. Furthermore, it outlines detailed, field-proven protocols for the acquisition and interpretation of this data, offering a self-validating framework for researchers.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-Bromo-4-methoxypicolinonitrile**, the following data is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic theory.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.45	Singlet	1H	H-6
~7.20	Singlet	1H	H-3
~4.05	Singlet	3H	-OCH <sub>3</sub>

Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~165.0	C-4
~152.0	C-6
~145.0	C-2
~118.0	C-5
~116.0	-CN
~110.0	C-3
~57.0	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~2230	Strong	C≡N Stretch (Nitrile)
~1600, ~1480	Medium-Strong	C=C and C=N Ring Stretching
~1270	Strong	Aryl-O Stretch (Asymmetric)
~1030	Strong	Aryl-O Stretch (Symmetric)
~880	Strong	C-H Out-of-plane Bending
~650	Medium	C-Br Stretch

## Mass Spectrometry

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Value	Ion	Description
227/229	[M+H] <sup>+</sup>	Protonated molecular ion, showing a characteristic 1:1 isotopic pattern for bromine ( <sup>79</sup> Br/ <sup>81</sup> Br).
212/214	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical from the methoxy group.
199/201	[M-CO] <sup>+</sup>	Loss of carbon monoxide.
148	[M-Br] <sup>+</sup>	Loss of a bromine radical.

## In-Depth Analysis and Interpretation

The predicted spectroscopic data provides a detailed fingerprint of the molecular structure of **5-Bromo-4-methoxypicolinonitrile**.

- $^1\text{H}$  NMR: The two singlets in the aromatic region correspond to the two protons on the pyridine ring. The downfield shift of H-6 ( $\sim 8.45$  ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The H-3 proton ( $\sim 7.20$  ppm) is expected to be more upfield. The sharp singlet at  $\sim 4.05$  ppm is characteristic of the three protons of the methoxy group.
- $^{13}\text{C}$  NMR: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield ( $\sim 165.0$  ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield. The carbon bearing the bromine atom (C-5) and the nitrile carbon will have distinct chemical shifts. The methoxy carbon will appear in the upfield region ( $\sim 57.0$  ppm).
- IR Spectroscopy: The strong absorption band around  $2230\text{ cm}^{-1}$  is a clear indicator of the nitrile ( $\text{C}\equiv\text{N}$ ) functional group.<sup>[1]</sup> The presence of aromatic C-H stretching above  $3000\text{ cm}^{-1}$  and C=C/C=N ring stretching bands confirms the pyridine core.<sup>[2]</sup> The strong bands in the  $1300\text{-}1000\text{ cm}^{-1}$  region are characteristic of the aryl ether linkage of the methoxy group.<sup>[3]</sup>
- Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in a nearly 1:1 natural abundance).<sup>[4][5]</sup> Fragmentation is likely to occur through the loss of a methyl group from the methoxy ether, followed by the loss of carbon monoxide, or through the cleavage of the C-Br bond.<sup>[6][7]</sup>

## Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality spectroscopic data for the structural confirmation of **5-Bromo-4-methoxypicolinonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.<sup>[8][9]</sup>

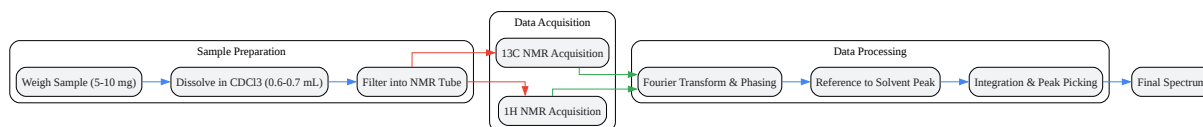
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[\[10\]](#)

## 2. $^1\text{H}$ NMR Data Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include:
  - Pulse angle: 30-45°
  - Acquisition time: 2-4 seconds
  - Relaxation delay: 1-5 seconds
  - Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
- The chemical shifts should be referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

## 3. $^{13}\text{C}$ NMR Data Acquisition:

- Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.
- Typical acquisition parameters include:
  - Pulse angle: 30-45°
  - Acquisition time: 1-2 seconds
  - Relaxation delay: 2-10 seconds
  - Number of scans: 1024-4096 (or more, as  $^{13}\text{C}$  has a low natural abundance)
- The chemical shifts should be referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).



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*NMR Experimental Workflow.*

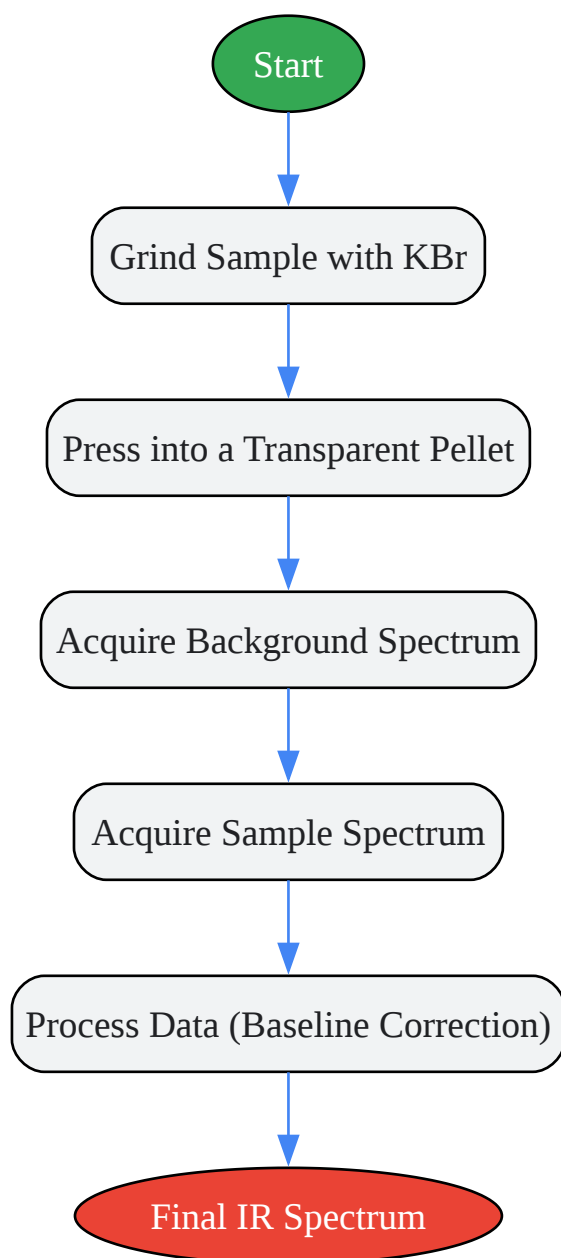
## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

### 2. Data Acquisition:

- Record a background spectrum of the empty sample compartment.<sup>[11][12]</sup>
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.



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*FT-IR Experimental Workflow.*

## Mass Spectrometry (MS)

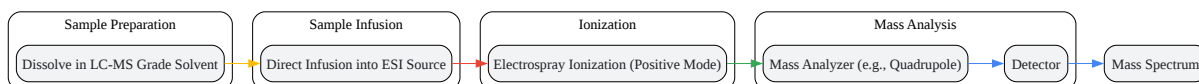
### 1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

- The solvent should be of high purity (LC-MS grade) to minimize background ions.

## 2. Data Acquisition (Electrospray Ionization - ESI):

- Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).<sup>[13]</sup>
- Acquire the mass spectrum in positive ion mode.
- Typical ESI source parameters:
  - Capillary voltage: 3-4 kV
  - Nebulizing gas pressure: 10-20 psi
  - Drying gas flow rate: 5-10 L/min
  - Drying gas temperature: 200-300 °C
- Scan over a mass range that includes the expected molecular weight of the compound (e.g.,  $m/z$  50-500).



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